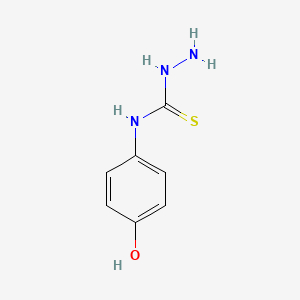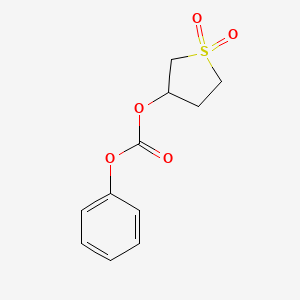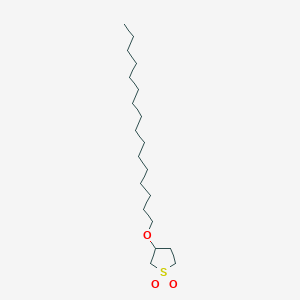![molecular formula C18H25N5O2 B12227479 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227479.png)
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a pyrazole moiety, and a pyrrolidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of an appropriate amine with a dihaloalkane.
Coupling Reactions: The pyrazole and pyrrolidine intermediates are then coupled with a pyridazine derivative through nucleophilic substitution or other coupling reactions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
The uniqueness of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)15-5-6-16(20-19-15)25-12-13-7-10-23(11-13)17(24)14-8-9-22(4)21-14/h5-6,8-9,13H,7,10-12H2,1-4H3 |
InChI Key |
CUKBUERZCROYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NN(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


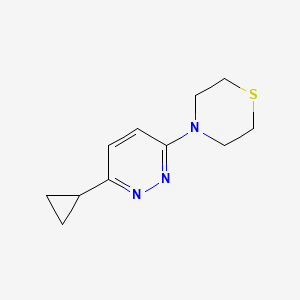
![3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12227401.png)
![2-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227404.png)
![1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12227411.png)
![4-(Oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12227417.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12227422.png)
![4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B12227431.png)
![2-(1H-pyrazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}propan-1-one](/img/structure/B12227440.png)

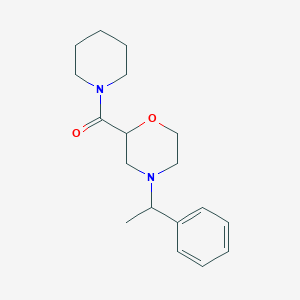
![1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B12227453.png)
